molecular formula C9H6Cl2N2O B11177634 2,4-dichloro-N-(cyanomethyl)benzamide

2,4-dichloro-N-(cyanomethyl)benzamide

Cat. No.: B11177634
M. Wt: 229.06 g/mol
InChI Key: WEIIHWUAMKABIR-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, a cyanomethyl group, and an amide functional group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(cyanomethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(cyanomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(cyanomethyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The cyanomethyl group and the amide functional group play crucial roles in the binding interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(cyanomethyl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and binding interactions.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

2,4-dichloro-N-(cyanomethyl)benzamide

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12/h1-2,5H,4H2,(H,13,14)

InChI Key

WEIIHWUAMKABIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCC#N

Origin of Product

United States

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